The synthesis of efavirenz amino alcohol methyl carbamate involves several key steps. One notable method includes the preparation of tert-butyl-4-chloro phenyl carbamate, followed by the introduction of an amino alcohol. A detailed synthesis pathway can be outlined as follows:
The synthesis can also involve hydrolysis procedures to obtain degradation products that can be further purified for analytical purposes .
The molecular structure of efavirenz amino alcohol methyl carbamate includes several functional groups that are critical for its biological activity:
The three-dimensional structure can be analyzed using computational chemistry methods to predict interactions with biological targets .
Efavirenz amino alcohol methyl carbamate participates in various chemical reactions, primarily related to its pharmacological activity:
These reactions are essential for evaluating the drug's stability and potential metabolic pathways within the body.
The mechanism of action of efavirenz amino alcohol methyl carbamate primarily involves the inhibition of reverse transcriptase, an enzyme critical for HIV replication. The detailed mechanism can be described as follows:
This mechanism highlights the importance of structural features in drug design and efficacy against HIV-1.
Efavirenz amino alcohol methyl carbamate exhibits several physical and chemical properties that are relevant for its application:
These properties influence formulation strategies and dosing regimens in clinical settings .
Efavirenz amino alcohol methyl carbamate has several important applications in medicine:
Efavirenz amino alcohol methyl carbamate (CAS 211563-40-5) is a chiral organic compound with the systematic name (S)-Methyl 4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenylcarbamate. Its molecular formula is C₁₅H₁₃ClF₃NO₃, corresponding to a molecular weight of 347.71 g/mol [4] [7] [9]. The compound features a stereogenic center at the carbinol carbon, which adopts an (S) configuration confirmed through chiral chromatography and X-ray crystallography [9] [10]. This absolute stereochemistry critically influences its physicochemical behavior and interactions in biological matrices.
The architecture integrates three key moieties:
Table 1: Atomic-Level Descriptors of Efavirenz Amino Alcohol Methyl Carbamate
Descriptor | Value/Representation |
---|---|
Molecular Formula | C₁₅H₁₃ClF₃NO₃ |
Canonical SMILES | COC(=O)NC₁=C(C=C(C=C₁)Cl)C(C#CC₂CC₂)(C(F)(F)F)O |
Isomeric SMILES | COC(=O)NC₁=C(C=C(C=C₁)Cl)C@@(C(F)(F)F)O |
InChI | InChI=1S/C₁₅H₁₃ClF₃NO₃/c1-23-13(21)20-12-5-4-10(16)8-11(12)14(22,15(17,18)19)7-6-9-2-3-9/h4-5,8-9,22H,2-3H2,1H3,(H,20,21)/t14-/m0/s1 |
Optical Rotation | [α]₂₀ᴰ = +38.5° (c=1, methanol) |
Solubility Profile: The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its high lipophilicity (XLogP3 = 4.1) [7] [8]. It demonstrates moderate solubility in organic solvents such as methanol (15–20 mg/mL) and dimethyl sulfoxide (25–30 mg/mL) [8]. These properties necessitate solvent-mediated handling in analytical and synthetic applications.
Thermal and Chemical Stability: The methyl carbamate linkage shows susceptibility to hydrolytic degradation under alkaline conditions (pH > 8.0), generating the corresponding amino alcohol derivative [7] [10]. Thermal gravimetric analysis reveals decomposition onset at 138–140°C, correlating with the cleavage of the carbamate bond [8]. Solid-state stability studies recommend storage at –20°C under inert atmosphere to prevent oxidative or hydrolytic degradation [8] [10].
Crystallographic Behavior: Single-crystal X-ray diffraction confirms orthorhombic crystal packing with P2₁2₁2₁ space group symmetry. Key structural motifs include:
Structural Divergence from Efavirenz: Unlike efavirenz (CAS 154598-52-4, C₁₄H₉ClF₃NO₂), which contains a benzoxazinone ring, the methyl carbamate derivative features an open-chain carbamate group (–NHCOOCH₃) replacing the cyclic lactam oxygen [7]. This modification increases molecular weight by 32 Da and introduces a hydrolytically sensitive site absent in the parent drug [4] [7].
Table 2: Comparative Structural and Functional Attributes
Property | Efavirenz Amino Alcohol Methyl Carbamate | Efavirenz | Ethyl Carbamate Analog |
---|---|---|---|
Molecular Formula | C₁₅H₁₃ClF₃NO₃ | C₁₄H₉ClF₃NO₂ | C₁₆H₁₅ClF₃NO₃ |
Molecular Weight | 347.71 g/mol | 315.67 g/mol | 361.74 g/mol |
Key Functional Group | Methyl carbamate (–NHCOOCH₃) | Benzoxazinone | Ethyl carbamate (–NHCOOCH₂CH₃) |
Hydrolytic Sensitivity | High (carbamate bond) | Low | High |
Role in Pharmaceuticals | Analytical impurity marker | Active pharmaceutical ingredient | Degradation product |
Ethyl Carbamate Derivative (CAS 211563-41-6): Homologation to the ethyl carbamate (C₁₆H₁₅ClF₃NO₃) increases molecular weight to 361.74 g/mol and enhances lipophilicity (ΔLogP ≈ +0.3) [5] [6] [8]. This analog exhibits similar chemical reactivity but demonstrates altered crystallization kinetics and solubility profiles due to elongated alkyl chain [6] [8].
Functional Group Impact:
Analytical Significance: The methyl carbamate derivative serves as a critical reference standard in chromatographic methods for quantifying efavirenz impurities (typically accepted threshold: <0.15% w/w) [4] [10]. Its distinct retention behavior in reversed-phase HPLC (relative retention time ≈ 1.8 vs. efavirenz) enables precise monitoring of drug degradation during stability studies [7] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7